Allyl (triphenylphosphoranylidene)acetate
CAS No.: 104127-76-6
Cat. No.: VC20750955
Molecular Formula: C23H21O2P
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104127-76-6 |
|---|---|
| Molecular Formula | C23H21O2P |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | prop-2-enyl 2-(triphenyl-λ5-phosphanylidene)acetate |
| Standard InChI | InChI=1S/C23H21O2P/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,19H,1,18H2 |
| Standard InChI Key | JNQMUMNJRCNSAI-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C=CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Allyl (triphenylphosphoranylidene)acetate belongs to the phosphoranylidene family of compounds. Its fundamental structure consists of a triphenylphosphine moiety connected to an acetate group through a ylidic bond, with an allyl group serving as the ester component. The molecule contains a phosphorus-carbon double bond that imparts significant reactivity for use in various synthetic applications.
The physical and chemical properties of this compound can be inferred from structurally related compounds such as Benzyl (Triphenylphosphoranylidene)acetate. Based on these similarities, Allyl (triphenylphosphoranylidene)acetate likely exists as a solid at room temperature and requires careful storage conditions due to potential sensitivity to air .
Comparative Physical Properties
Understanding the properties of Allyl (triphenylphosphoranylidene)acetate can be enhanced through comparison with similar compounds. Benzyl (Triphenylphosphoranylidene)acetate provides a useful reference point due to its structural similarity.
Table 1: Comparative Properties of Related Phosphoranylidene Acetate Compounds
| Property | Benzyl (Triphenylphosphoranylidene)acetate | Allyl (Triphenylphosphoranylidene)acetate |
|---|---|---|
| CAS Number | 15097-38-8 | 104127-76-6 |
| Molecular Formula | C₂₇H₂₃O₂P | C₂₄H₂₁O₂P (expected based on structure) |
| Molecular Weight | 410.45 | ~372 (expected based on structure) |
| Physical State (20°C) | Solid | Likely solid based on structural similarity |
| Storage Conditions | Room temperature (recommended cool, dark place <15°C) | Similar conditions likely recommended |
| Sensitivity | Air sensitive | Likely air sensitive based on similar chemical behavior |
| Storage Recommendation | Under inert gas | Similar conditions likely recommended |
These properties highlight the sensitive nature of phosphoranylidene compounds and the necessary precautions for handling and storage .
Synthesis Methods
The synthesis of Allyl (triphenylphosphoranylidene)acetate follows methodologies established for phosphoranylidene compounds in organophosphorus chemistry. Based on procedures for similar compounds, the synthesis likely involves a Wittig salt formation followed by deprotonation.
General Synthetic Route
Edwards and Williams describe the preparation of various phosphorane ylides for organic synthesis applications . For example, neopentyl (triphenylphosphoranylidene)acetate was synthesized by reacting neopentyl bromoacetate with triphenylphosphine in toluene under reflux conditions, followed by treatment with potassium hydroxide . A similar approach would be applicable for Allyl (triphenylphosphoranylidene)acetate, substituting allyl bromoacetate as the starting material.
The general synthetic procedure likely involves:
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Reaction of triphenylphosphine with allyl bromoacetate in toluene
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Refluxing to form the phosphonium salt intermediate
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Base-mediated deprotonation to generate the ylide
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Purification through recrystallization or column chromatography
Table 2: Proposed Synthesis Method for Allyl (Triphenylphosphoranylidene)acetate
| Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Allyl bromoacetate + Triphenylphosphine | Toluene, reflux, 16h | Phosphonium salt formation |
| 2 | Phosphonium salt + KOH | DCM extraction | Formation of ylide |
| 3 | Recrystallization | Petroleum ether | Purification of final product |
This synthetic approach is supported by similar procedures documented for the preparation of neopentyl (triphenylphosphoranylidene)acetate, where the reaction of neopentyl bromoacetate with triphenylphosphine in toluene under reflux for 16 hours produced the corresponding phosphonium salt .
Chemical Reactivity
Allyl (triphenylphosphoranylidene)acetate exhibits reactivity patterns characteristic of phosphorus ylides, with additional functionality provided by the allyl group. This dual reactivity makes it versatile for various synthetic applications.
Wittig and Related Reactions
As with other phosphoranylidene compounds, Allyl (triphenylphosphoranylidene)acetate can react with aldehydes and ketones to form olefins via the Wittig reaction. Edwards and Williams describe procedures for ester ylide reactions that can be applied to various triphenylphosphoranylidene compounds .
The typical procedure for such reactions includes:
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Catalyst: [Ir(COD)Cl]₂ (5 mol%)
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Ligand: dppp (diphenylphosphinopropane) (5 mol%)
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Base: Cs₂CO₃ (5 mol%)
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Solvent: Anhydrous toluene
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Temperature: 150°C
-
Reaction time: 72 hours
These conditions enable the transformation of alcohols to esters through an indirect Wittig-type process, suggesting similar reactivity patterns for Allyl (triphenylphosphoranylidene)acetate .
Allyl Group Functionality
The allyl moiety in Allyl (triphenylphosphoranylidene)acetate provides additional reactive possibilities. Research on allyl-containing compounds, particularly in the context of enzymatic functionalization, highlights potential applications .
The allyl group can participate in:
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Olefin metathesis reactions
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Palladium-catalyzed cross-coupling
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Cycloaddition reactions
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Radical-mediated processes
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Subsequent functionalization as a synthetic handle
This dual reactivity—at both the ylide and allyl positions—makes Allyl (triphenylphosphoranylidene)acetate a versatile reagent for complex synthetic strategies.
Applications in Organic Synthesis
The structural features of Allyl (triphenylphosphoranylidene)acetate make it valuable for various applications in organic synthesis, particularly in the formation of carbon-carbon bonds and functionalization of complex molecules.
Carbon-Carbon Bond Formation
Phosphorus ylides like Allyl (triphenylphosphoranylidene)acetate serve as valuable reagents for carbon-carbon bond formation. The iridium-catalyzed indirect "Wittig" reaction of alcohols described by Edwards and Williams represents one potential application area for such phosphorane ylides .
Table 3: Potential Applications in Carbon-Carbon Bond Formation
| Application | Reaction Type | Potential Products |
|---|---|---|
| Wittig Olefination | Reaction with aldehydes/ketones | α,β-unsaturated allyl esters |
| Indirect Wittig | Reaction with alcohols (catalytic) | Allyl esters of various acids |
| Tandem Reactions | Multi-step one-pot processes | Complex molecular architectures |
The capacity for carbon-carbon bond formation under relatively mild conditions makes this compound particularly useful in the synthesis of complex organic molecules.
Functionalization of Complex Molecules
The integration of allyl groups into complex organic structures enables subsequent diversification. Recent research on the chemoenzymatic installation of allyl moieties on indole and tryptophan-containing compounds demonstrates the value of allyl groups as versatile handles for chemical diversification .
This approach is particularly relevant in:
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Medicinal chemistry for creating compound libraries
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Natural product derivatization
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Biomolecule conjugation
-
Materials science applications
The late-stage installation of reactive functional groups provides valuable tools for diversifying complex structures at advanced synthetic stages .
| Aspect | Recommendation | Rationale |
|---|---|---|
| Temperature | Cool, dark place (<15°C) | Stability of ylide structure |
| Atmosphere | Under inert gas | Prevention of oxidation |
| Container | Sealed, moisture-proof | Prevention of hydrolysis |
| Handling | Use in anhydrous conditions | Maintaining reactivity |
These recommendations ensure the maintenance of compound integrity and reactivity for synthetic applications .
Current Research and Future Directions
Ongoing research in organophosphorus chemistry and synthetic methodology development suggests several promising directions for applications of Allyl (triphenylphosphoranylidene)acetate.
Catalytic Transformations
The development of catalytic versions of Wittig-type reactions, exemplified by the iridium-catalyzed processes described by Edwards and Williams, represents an opportunity for more efficient and sustainable use of phosphorus ylides . These approaches reduce waste and improve atom economy in synthetic processes.
The general procedure for ester ylide reactions under catalytic conditions demonstrates the feasibility of such approaches for a range of phosphorane ylides . Application of these methodologies to Allyl (triphenylphosphoranylidene)acetate would extend the utility of this reagent in green chemistry contexts.
Late-Stage Functionalization Strategies
Research on late-stage functionalization of complex molecules provides inspiration for novel applications of Allyl (triphenylphosphoranylidene)acetate. The enzymatic installation of allyl moieties on indole-containing compounds presents a biocompatible approach to introducing reactive handles .
These strategies are particularly valuable in:
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Drug discovery and development
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Natural product modification
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Probe development for chemical biology
-
Materials science
The combination of Wittig chemistry with subsequent allyl group transformations offers versatile pathways for molecular diversification at late synthetic stages.
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